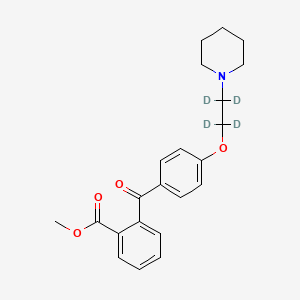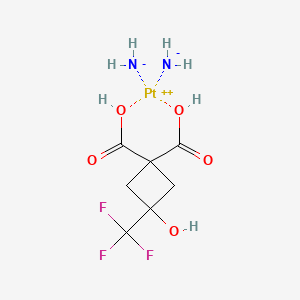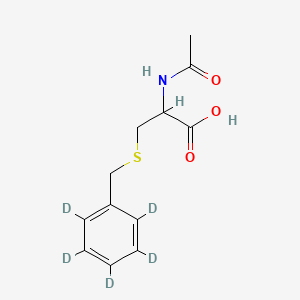![molecular formula C25H39NO5 B12409881 N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4](/img/structure/B12409881.png)
N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4 is a synthetic organic compound with the molecular formula C25H39NO5. It is derived from diethyl 2-acetamidomalonate, a versatile building block used in the synthesis of various pharmaceutical and biologically active compounds . This compound is an intermediate for the preparation of novobiocin analogues, which are potential heat shock protein 90 inhibitors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4 involves the reaction of acetic anhydride with diethyl 2-acetamido-2-(4-octylphenethyl)malonate . The reaction conditions typically include:
Temperature: Controlled to ensure optimal reaction rates.
Solvents: Chloroform, dimethyl sulfoxide, and ethyl acetate are commonly used.
Catalysts: Specific catalysts may be employed to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the production scale and desired yield.
Purification: Techniques such as recrystallization and chromatography are used to obtain high-purity products.
化学反応の分析
Types of Reactions
N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, dimethyl sulfoxide, ethyl acetate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学的研究の応用
N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4 has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of novobiocin analogues.
Biology: Investigated for its potential as a heat shock protein 90 inhibitor.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the production of pharmaceutical compounds and biologically active molecules.
作用機序
The mechanism of action of N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4 involves its interaction with molecular targets such as heat shock protein 90 . This interaction can inhibit the protein’s function, leading to potential therapeutic effects. The compound’s effects are mediated through specific molecular pathways that are currently under investigation.
類似化合物との比較
Similar Compounds
Diethyl 2-acetamidomalonate: A precursor in the synthesis of N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4.
Novobiocin Analogues: Compounds with similar structures and potential as heat shock protein 90 inhibitors.
Uniqueness
. Its synthesis from diethyl 2-acetamidomalonate and its role as an intermediate in the preparation of novobiocin analogues further highlight its distinctiveness.
特性
分子式 |
C25H39NO5 |
|---|---|
分子量 |
437.6 g/mol |
IUPAC名 |
[2-acetamido-2-[acetyloxy(dideuterio)methyl]-1,1-dideuterio-4-(4-octylphenyl)butyl] acetate |
InChI |
InChI=1S/C25H39NO5/c1-5-6-7-8-9-10-11-23-12-14-24(15-13-23)16-17-25(26-20(2)27,18-30-21(3)28)19-31-22(4)29/h12-15H,5-11,16-19H2,1-4H3,(H,26,27)/i18D2,19D2 |
InChIキー |
GNDIBYIKXCMJGO-AUZVCRNNSA-N |
異性体SMILES |
[2H]C([2H])(C(CCC1=CC=C(C=C1)CCCCCCCC)(C([2H])([2H])OC(=O)C)NC(=O)C)OC(=O)C |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(COC(=O)C)(COC(=O)C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea](/img/structure/B12409814.png)

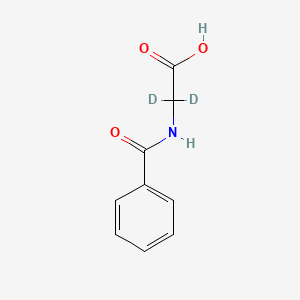
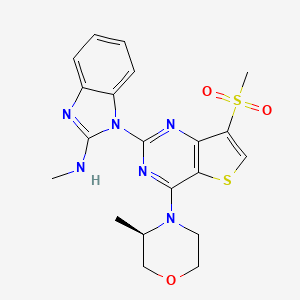
![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)
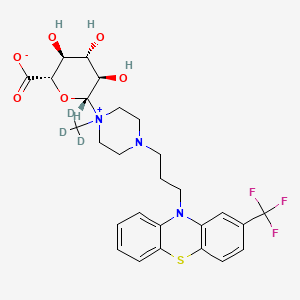
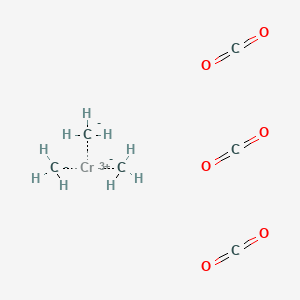
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12409848.png)
